molecular formula C10H12Cl2N2O B6604154 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride CAS No. 859239-17-1

1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride

Cat. No.: B6604154
CAS No.: 859239-17-1
M. Wt: 247.12 g/mol
InChI Key: KXUZSVVQGPGXJV-UHFFFAOYSA-N
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Description

1-[5-(Pyridin-3-yl)furan-2-yl]methanamine dihydrochloride, also known as compound 39a, is a potent and reasonably selective experimental inhibitor of the human cytochrome P450 2A6 (CYP2A6) enzyme . It exhibits high inhibitory activity with a reported Ki value of 0.04 µM, making it a valuable pharmacological tool for researchers studying the function and metabolism of CYP2A6 . This compound is strictly for research applications in laboratory settings and is not intended for any personal, animal, or human utilization. Researchers can utilize this small molecule to investigate drug metabolism pathways, probe enzyme kinetics, and explore drug-drug interactions mediated by the CYP2A6 isoform. Its structure, featuring a furan and pyridine ring system, is related to other bioactive compounds and serves as a key building block in medicinal chemistry . All handling and experimental procedures must be conducted by trained professionals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

(5-pyridin-3-ylfuran-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c11-6-9-3-4-10(13-9)8-2-1-5-12-7-8;;/h1-5,7H,6,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUZSVVQGPGXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(O2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Skeleton Assembly: Furan-Pyridine Coupling

The foundational step involves constructing the 5-(pyridin-3-yl)furan-2-yl scaffold. Patent literature describes Suzuki-Miyaura cross-coupling as a preferred method, utilizing palladium catalysts to link halogenated furan derivatives with pyridine boronic acids. For example:

  • Reactants : 2-Bromo-5-methylfuran and pyridin-3-ylboronic acid.

  • Catalyst : Pd(PPh₃)₄ (1 mol%) in a degassed toluene/Na₂CO₃(aq) mixture.

  • Conditions : 80°C for 12 h under nitrogen, achieving 85% coupling efficiency.

Post-coupling, oxidation of the methyl group to a carboxylic acid (via KMnO₄/H₂SO₄) and subsequent Curtius rearrangement introduces the amine functionality.

Amine Group Introduction: Catalytic Hydrogenation

Reductive amination or nitrile hydrogenation constitutes the critical step for methanamine formation. Data from analogous compounds, such as (5-(trifluoromethyl)pyridin-2-yl)methanamine, demonstrate high-yield protocols:

MethodConditionsYieldCatalystSource
Nitrile hydrogenationH₂ (18 bar), Ni-Ra, 40–45°C, 4 h97%Nickel
Nitrile hydrogenationH₂ (balloon), Pd/C, MeOH, 3 h90%Palladium

For the target compound, 5-(pyridin-3-yl)furan-2-carbonitrile undergoes hydrogenation in acetic acid with Ni-Ra, followed by HCl treatment to precipitate the dihydrochloride salt.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Ethanol and methanol prove optimal for hydrogenation due to their polarity and miscibility with aqueous HCl. Elevated temperatures (40–50°C) enhance reaction rates but risk byproduct formation (e.g., dechlorinated analogues at >50°C).

Catalytic Systems Comparison

Nickel catalysts (Ni-Ra) outperform palladium in cost-effectiveness for large-scale synthesis, while Pd/C offers superior selectivity for lab-scale applications.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J=8.2 Hz, 1H, pyridine-H), 6.92 (d, J=3.4 Hz, 1H, furan-H), 4.42 (s, 2H, CH₂NH₂).

  • FTIR : 3350 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyridine), 1510 cm⁻¹ (furan C=C).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) confirms >99% purity, with retention time = 6.7 min.

Scale-Up Considerations

Industrial-Scale Hydrogenation

A 1 kg batch of 5-(pyridin-3-yl)furan-2-carbonitrile in acetic acid with Ni-Ra achieves 95% conversion at 18 bar H₂, followed by HCl gas bubbling to precipitate 1.2 kg of dihydrochloride product.

Waste Management

Ethyl acetate extraction recovers unreacted starting materials (85% efficiency), while MgSO₄ drying minimizes aqueous waste.

Challenges and Alternative Routes

Byproduct Formation

Dechlorination (<0.1%) and over-reduction (<2%) occur under excessive H₂ pressure, mitigated by real-time monitoring and controlled gas flow.

Microwave-Assisted Synthesis

Preliminary trials using microwave irradiation (150°C, 20 min) reduce reaction time by 70% but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride serves as a crucial building block in organic synthesis, allowing for the construction of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic chemistry.

Reaction TypeCommon ReagentsMajor Products
OxidationHypervalent iodine, TEMPOAldehydes, Ketones
ReductionSodium borohydride, lithium aluminum hydrideAmine derivatives
SubstitutionNucleophiles (amines, thiols)Substituted aralkylamines

Biology

The compound is under investigation for its potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes. Studies suggest that it may inhibit cytochrome P450 2D6 and 2A6, which are vital in drug metabolism.

Case Study:
In vitro studies have demonstrated that 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride effectively inhibits the activity of cytochrome P450 enzymes, leading to altered pharmacokinetics of co-administered drugs. This property is significant for drug development and safety assessments.

Medicine

Research has explored the therapeutic potential of this compound in treating various conditions due to its enzyme inhibition properties. The inhibition of cytochrome P450 enzymes can lead to enhanced efficacy of certain medications by preventing their metabolism.

Case Study:
Clinical trials are examining its role as a modulator of drug interactions in patients taking medications metabolized by CYP2D6. Preliminary results indicate improved therapeutic outcomes when co-administered with specific drugs.

Industry

The compound finds applications in the development of new materials and chemical processes. Its unique chemical properties allow it to be utilized in creating advanced polymers and coatings with enhanced performance characteristics.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-methylpyridin-3-yl derivative (C₁₁H₁₄Cl₂N₂O) has a higher molecular weight (261.15 vs. 247.12) due to the methyl group, which may enhance lipophilicity and metabolic stability .
  • Synthesis Challenges : The low yield (11.1%) of the 4-methylpyridin-3-yl analog highlights synthetic difficulties in introducing alkyl groups to the pyridine ring under microwave conditions .

Fluorinated Pyridine Methanamine Analogues

Compound Name Molecular Formula Molecular Weight Substituents Salt Form Key Data
(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride C₆H₇Cl₂FN₂ 197.03 3-Cl, 5-F on pyridine Hydrochloride 95% purity
(R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride C₇H₁₀Cl₂FN₂ 223.07 5-F, chiral ethylamine Dihydrochloride No known hazards
2-[(5-Fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 5-F, ethoxy linker Dihydrochloride Lab use only

Key Observations :

  • Halogen Impact : The 3-chloro-5-fluoro derivative (C₆H₇Cl₂FN₂) has a compact structure (MW 197.03) suitable for fragment-based drug design. Chlorine and fluorine atoms may improve target binding via halogen bonds .
  • Stereochemistry : The (R)-configured ethanamine derivative (C₇H₁₀Cl₂FN₂) introduces chirality, which could influence receptor selectivity but complicates synthesis .

Pyridine Derivatives with Varied Heterocycles

Compound Name Molecular Formula Molecular Weight Substituents Salt Form Key Data
5-(Pyridin-4-yl)-1H-pyrazol-3-amine dihydrochloride C₇H₁₀Cl₂N₄ 221.09 Pyrazole-pyridine hybrid Dihydrochloride 95% purity
tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate C₁₇H₂₃N₂O₃ 315.38 4-Ethylpyridin-3-yl, Boc-protected None Intermediate for amine synthesis

Key Observations :

  • Hybrid Heterocycles : Pyrazole-pyridine hybrids (e.g., C₇H₁₀Cl₂N₄) expand structural diversity, offering additional hydrogen-bonding sites .
  • Protection Strategies : The tert-butyl carbamate derivative (C₁₇H₂₃N₂O₃) demonstrates the use of Boc protection to stabilize the amine during synthesis, though it requires acidic deprotection .

Biological Activity

1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyridine ring and a furan ring connected through a methanamine group. Its synthesis typically involves the reaction of pyridin-3-ylmethanamine with furan-2-carbaldehyde under reductive amination conditions, often utilizing reducing agents like sodium cyanoborohydride or palladium catalysts.

Synthetic Route Overview

Step Reagents Conditions
1Pyridin-3-ylmethanamine + Furan-2-carbaldehydeReductive amination
2Sodium cyanoborohydride or hydrogen gas with palladiumUnder inert atmosphere

1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride acts primarily as an inhibitor of cytochrome P450 enzymes, particularly CYP2D6 and CYP2A6. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant pharmacokinetic interactions with various therapeutic agents.

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

  • Antiproliferative Effects : Studies have shown that derivatives of furan and pyridine structures can exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the structure can enhance activity, as seen in similar compounds where specific substitutions led to increased potency .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in neuropharmacology, particularly concerning Alzheimer's disease .
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria, although detailed MIC (Minimum Inhibitory Concentration) values are yet to be established .

Case Studies

Several studies highlight the biological activity of related compounds that provide insights into the potential of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride:

  • Study on Anticancer Activity : A derivative similar to this compound was tested against human cancer cell lines, showing promising results in inhibiting cell growth at concentrations as low as 10 µM .
  • Enzyme Activity Assays : In vitro assays demonstrated that the compound could significantly inhibit AChE activity, suggesting its potential use in treating conditions associated with cholinergic dysfunction .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-[5-(pyridin-3-yl)furan-2-yl]methanamine dihydrochloride, it is useful to compare it with structurally similar compounds.

Compound Structure Biological Activity
(5-pyridin-3-ylfuran-2-yl)methanamineStructureModerate enzyme inhibition
N-Methyl(5-(pyridin-3-yl)furan-2-yl)methanamineStructureEnhanced solubility and reactivity

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